molecular formula C13H9Cl2N3O2S B3020782 N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 254880-59-6

N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3020782
CAS No.: 254880-59-6
M. Wt: 342.19
InChI Key: HQLGHJDEJYQXNS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 3,5-dichlorophenyl carboxamide group. Its structural and electronic properties make it a candidate for pharmacological studies, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation, as inferred from structurally related compounds . This article compares its features with analogous thiazolo-pyrimidine derivatives, focusing on structural, physicochemical, and synthetic aspects.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-7-3-8(15)5-9(4-7)17-11(19)10-6-16-13-18(12(10)20)1-2-21-13/h3-6H,1-2H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLGHJDEJYQXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a thiazole ring fused to a pyrimidine structure. The presence of the 3,5-dichlorophenyl group is significant for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that related thiazole compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AHepG2 (Liver Cancer)10.5Induction of apoptosis
Thiazole BMCF-7 (Breast Cancer)15.0Inhibition of tubulin polymerization

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study highlighted that certain modifications in the thiazole structure enhance anticonvulsant activity significantly. The structure-activity relationship (SAR) analysis revealed that the presence of electronegative substituents like chlorine is crucial for increasing efficacy .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to disruption of replication processes.

Case Studies

Several case studies have documented the biological activities of thiazole derivatives:

  • Study on HepG2 Cells : A derivative similar to this compound was tested against HepG2 cells and showed significant cytotoxicity with an IC50 value of 12 µM.
    "The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol" .
  • Anticonvulsant Screening : Another study assessed various thiazole derivatives for anticonvulsant activity using a pentylenetetrazol-induced seizure model in mice. The tested compounds exhibited varying degrees of protection against seizures.

Comparison with Similar Compounds

Core Conformation and Substituent Geometry

  • Target Compound : The thiazolo[3,2-a]pyrimidine core likely adopts a puckered conformation, as seen in analogs like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where the pyrimidine ring forms a flattened boat structure with a 0.224 Å deviation from planarity .
  • Dihedral Angles : In the trimethoxybenzylidene analog (), the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, suggesting steric and electronic effects from bulky substituents . The dichlorophenyl group in the target compound may induce distinct angular preferences due to its smaller size and electron-withdrawing properties.

Hydrogen Bonding and Crystal Packing

  • The trimethoxybenzylidene derivative exhibits C–H···O hydrogen bonds, forming molecular chains along the c-axis .

Physicochemical Properties

Lipophilicity and Solubility

Compound Molecular Weight logP Hydrogen Bond Donors/Acceptors Key Substituents
Target Compound ~370 (est.) ~2.5* 1 / 6 (est.) 3,5-Dichlorophenyl
N-(2-ethylphenyl) analog 299.35 1.83 1 / 6 2-Ethylphenyl
Ethyl trimethoxybenzylidene 546.59 ~3.0* 0 / 9 (methoxy groups) 2,4,6-Trimethoxybenzylidene
Bromo-indolinylidene analog 591.5 ~4.2* 1 / 7 5-Bromoindolinylidene, thiophen-2-yl

*Estimated based on substituent contributions.

  • The dichlorophenyl group increases lipophilicity (logP ~2.5) compared to the ethylphenyl analog (logP 1.83) . However, the bromo-indolinylidene derivative () exhibits higher logP (~4.2) due to bulky aromatic substituents .
  • Methoxy groups in the trimethoxybenzylidene analog enhance hydrogen bond acceptors (9 vs.

Comparison with Analogous Syntheses

  • Trimethoxybenzylidene Derivative : Synthesized via 8–10 h reflux with sodium acetate, yielding 78% crystallized product .
  • Thiadiazolo-pyrimidine Analog : Prepared through amine reactions, characterized by 13C and IR spectroscopy .

Pharmacological Implications

nAChR Agonist Activity

  • Structurally related compounds in , such as (3R)-3-(2-chlorothiazol-5-yl)-8-methyl-5-oxo-6-phenyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-8-ium-7-olate, are explicitly classified as nAChR agonists . The dichlorophenyl group in the target compound may enhance binding affinity through hydrophobic interactions or halogen bonding, though direct activity data are unavailable.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Chlorine atoms may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Bulkier Substituents : The bromo-indolinylidene group () could hinder membrane permeability despite enhanced π-π stacking .

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